

what is the chemical structure of tert-Butylamine-d9 Hydrobromide

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Compound of Interest

Compound Name: *tert-Butylamine-d9Hydrobromide*

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An In-depth Technical Guide to tert-Butylamine-d9 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

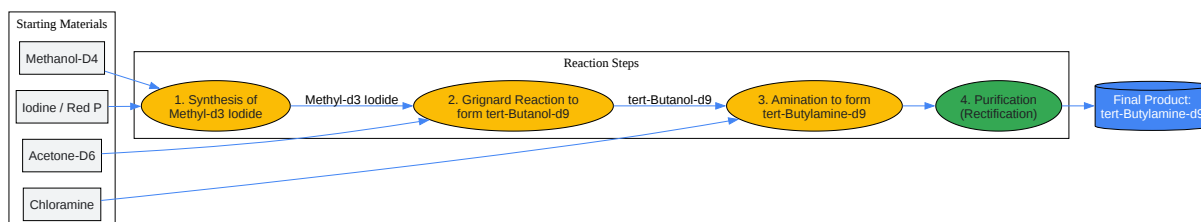
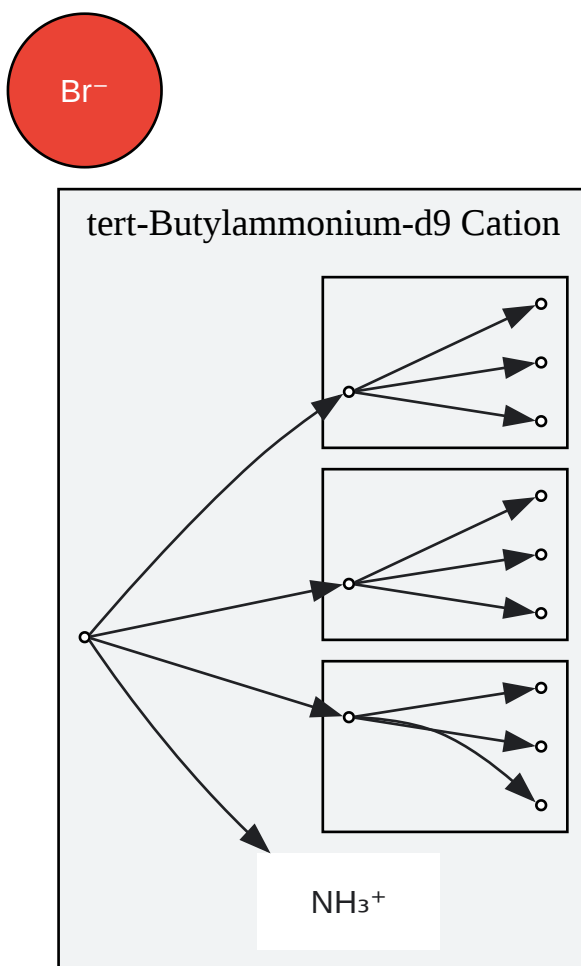
This technical guide provides a comprehensive overview of tert-Butylamine-d9 Hydrobromide, a deuterated isotopologue of tert-Butylamine Hydrobromide. This document details its chemical structure, physicochemical properties, synthesis, and applications, particularly for professionals in research and drug development.

Introduction

tert-Butylamine-d9 Hydrobromide is the deuterium-labeled form of tert-Butylamine Hydrobromide. In this compound, the nine hydrogen atoms on the tert-butyl group are replaced with deuterium, a stable heavy isotope of hydrogen.^{[1][2]} This isotopic labeling makes it an invaluable tool in various scientific applications, primarily as an internal standard for quantitative analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.^[1] The incorporation of deuterium can also intentionally modify the pharmacokinetic and metabolic profiles of drug candidates, a strategy of growing interest in drug development.^[1]

Chemical Structure and Identification

The chemical structure consists of a tert-butylammonium cation, where the central carbon is bonded to three trideuteriomethyl ($-CD_3$) groups and an amino group ($-NH_3^+$), paired with a bromide anion (Br^-).



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